
5-bromo-4-fluoropyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-bromo-4-fluoropyridin-2(1H)-one” is a chemical compound with the molecular formula C5H4BrFN2. It is used in the field of chemistry as a building block .
Molecular Structure Analysis
The molecular structure of “5-bromo-4-fluoropyridin-2(1H)-one” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 5th position with a bromine atom and at the 4th position with a fluorine atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.00. It has a predicted density of 1.813±0.06 g/cm3 and a predicted boiling point of 233.6±35.0 °C .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
5-Bromo-4-fluoropyridin-2(1H)-one serves as a versatile intermediate in the synthesis of complex pyridine derivatives, highlighting its importance in organic synthesis and medicinal chemistry. The compound can be transformed through various chemical reactions, including Suzuki coupling, to achieve selective functionalization. This is exemplified in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, where 5-bromo-2-fluoro-3-pyridylboronic acid is prepared and further reacted with aryl iodides and boronic acids, showcasing the compound's utility in constructing substituted pyridines with potential applications in drug development and materials science (Sutherland & Gallagher, 2003).
Chemoselective Functionalization
The chemoselective functionalization of related bromo-fluoro-pyridines illustrates the strategic use of 5-bromo-4-fluoropyridin-2(1H)-one derivatives in organic synthesis. By exploiting different reactivity patterns, such as catalytic amination, researchers can selectively target specific halogen sites on the pyridine ring for substitution, enabling the precise introduction of functional groups. This approach is crucial for designing molecules with specific properties, such as increased potency or improved metabolic stability in drug candidates (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Building Blocks for Medicinal Chemistry
5-Bromo-4-fluoropyridin-2(1H)-one and its derivatives serve as valuable building blocks in medicinal chemistry. Their incorporation into complex molecular frameworks is essential for the development of novel therapeutic agents. The halogen-rich intermediates derived from such compounds provide a foundation for synthesizing pentasubstituted pyridines, which are crucial for exploring new chemical spaces in drug discovery. This demonstrates the compound's role in enabling the synthesis of structurally diverse molecules with potential biological activity (Wu, Porter, Frennesson, & Saulnier, 2022).
Radiosynthesis Applications
The synthesis and study of fluoropyridines, including those derived from 5-bromo-4-fluoropyridin-2(1H)-one, have significant implications in the field of radiopharmaceuticals. These compounds play a crucial role in developing new positron emission tomography (PET) tracers, highlighting their importance in diagnostic imaging and molecular medicine. By enabling the creation of radiolabeled compounds, researchers can probe biological processes in vivo, contributing to the advancement of personalized medicine and drug development (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-4-fluoro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXILRPCHMEDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-fluoropyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

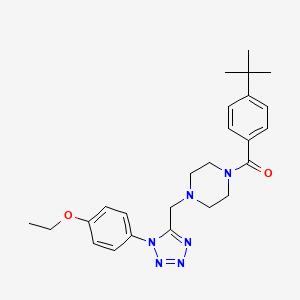
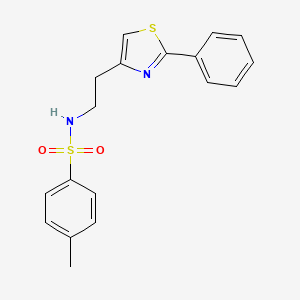
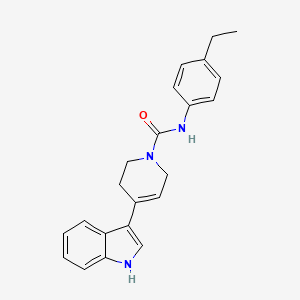

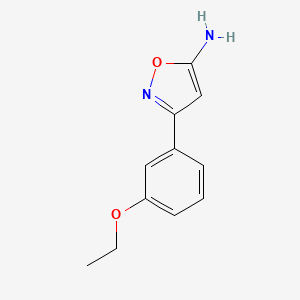
![4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2815040.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2815041.png)
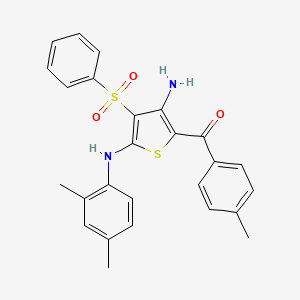
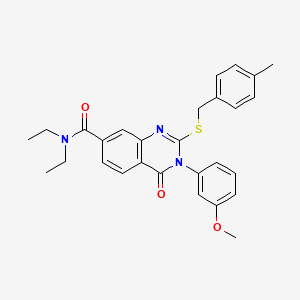
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2815044.png)
![(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B2815045.png)

![Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2815051.png)
![1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2815052.png)